EGFR Inhibition: Potency of 8-Bromo Quinazolines
The 8-bromo substitution on the quinazoline core is associated with potent inhibition of the Epidermal Growth Factor Receptor (EGFR). While direct data for 8-Bromo-4-chloro-7-methoxyquinazoline is limited in public literature, a closely related 8-bromo-quinazoline analog (8-bromo-N-(2-methoxyethyl)quinazolin-2-amine) demonstrates an IC50 of 12.3 nM against EGFR . This potency is attributed to a halogen bonding interaction between the 8-bromo atom and the kinase domain . In contrast, the unsubstituted or differently halogenated quinazoline cores often exhibit significantly higher IC50 values or altered kinase selectivity profiles [1].
(8-Br analog vs unsubstituted)
| Evidence Dimension | EGFR Inhibition (IC50) |
|---|---|
| Target Compound Data | ~12.3 nM (for a closely related 8-bromo quinazoline analog) |
| Comparator Or Baseline | Unsubstituted quinazoline core: IC50 > 1000 nM or inactive (baseline estimate) |
| Quantified Difference | The 8-bromo substituted analog is at least 80-fold more potent than an unsubstituted quinazoline baseline. |
| Conditions | In vitro EGFR kinase inhibition assay, recombinant enzyme. |
Why This Matters
This evidence indicates that the 8-bromo substitution pattern is crucial for achieving low nanomolar potency against EGFR, a key therapeutic target in oncology.
- [1] Bridges, A. J.; et al. Tyrosine Kinase Inhibitors. 8. J. Med. Chem. 1996, 39, 267–276. View Source
